molecular formula C17H18BrN5O2 B11498356 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11498356
M. Wt: 404.3 g/mol
InChI Key: ATFGCXILFKGGKW-UHFFFAOYSA-N
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Description

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a complex heterocyclic compound that features a pyrazole ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe final step involves coupling the pyrazole and oxadiazole intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield dehalogenated products, and substitution may yield various substituted derivatives .

Scientific Research Applications

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and oxadiazole derivatives, such as:

Uniqueness

What sets 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H18BrN5O2

Molecular Weight

404.3 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H18BrN5O2/c1-11-15(18)12(2)23(21-11)10-14-20-17(25-22-14)16(24)19-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,19,24)

InChI Key

ATFGCXILFKGGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCC3=CC=CC=C3)C)Br

Origin of Product

United States

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